Xylidyl blue I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

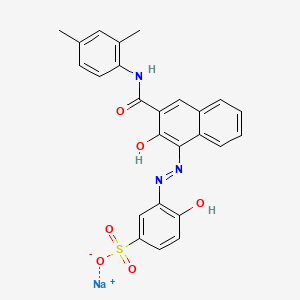

Synthetic Routes and Reaction Conditions: The synthesis of Xylidyl Blue I involves the coupling of 2,4-dimethylaniline with 1-naphthol-3,6-disulfonic acid under diazotization conditions. The reaction typically occurs in an alkaline medium to facilitate the formation of the azo bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Types of Reactions:

Complexation: this compound forms a stable purple complex with magnesium ions in alkaline conditions.

Common Reagents and Conditions:

Alkaline Medium: Essential for the formation of the magnesium complex.

Diazotization Reagents: Used in the initial synthesis of the compound.

Major Products:

Magnesium-Xylidyl Blue I Complex: The primary product formed during the detection of magnesium.

科学的研究の応用

Xylidyl Blue I has a wide range of applications in scientific research:

Chemistry: Used as a colorimetric reagent for the detection and quantification of magnesium in various samples.

Biology: Employed in the staining of biological samples to visualize magnesium distribution.

Medicine: Utilized in diagnostic assays to measure serum magnesium levels.

Industry: Applied in quality control processes to ensure the proper magnesium content in products.

作用機序

Xylidyl Blue I exerts its effects through the formation of a purple complex with magnesium ions. The mechanism involves the coordination of magnesium ions with the hydroxyl and azo groups of this compound in an alkaline medium. This complexation results in a color change that can be quantitatively measured using spectrophotometry .

類似化合物との比較

Arsenazo III: Another colorimetric reagent used for the detection of various metal ions, including magnesium.

o-Cresolphthalein Complexone: Used for the spectrophotometric determination of calcium and magnesium.

Uniqueness of Xylidyl Blue I: this compound is unique due to its high specificity and sensitivity for magnesium detection. Its ability to form a stable and distinct purple complex with magnesium ions in alkaline conditions sets it apart from other similar compounds .

特性

CAS番号 |

14936-97-1 |

|---|---|

分子式 |

C25H21N3NaO6S |

分子量 |

514.5 g/mol |

IUPAC名 |

sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonate |

InChI |

InChI=1S/C25H21N3O6S.Na/c1-14-7-9-20(15(2)11-14)26-25(31)19-12-16-5-3-4-6-18(16)23(24(19)30)28-27-21-13-17(35(32,33)34)8-10-22(21)29;/h3-13,29-30H,1-2H3,(H,26,31)(H,32,33,34); |

InChIキー |

PZQQQNGNFVHCSP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])O)C.[Na+] |

正規SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)O)O)C.[Na] |

製品の起源 |

United States |

Q1: What is Xylidyl Blue I and what is it primarily used for in the context of these research papers?

A1: this compound (also known as Magon) is an organic compound primarily used as a chromogenic reagent for the spectrophotometric determination of magnesium ions (Mg²⁺) [, , ]. It forms a colored complex with Mg²⁺, allowing for quantification based on absorbance measurements.

Q2: How does this compound interact with magnesium, and how is this interaction used for measurement?

A2: this compound forms a colored complex specifically with magnesium ions (Mg²⁺) [, , ]. This complex exhibits a specific absorbance maximum in the visible light range, allowing for its detection and quantification using spectrophotometry. The intensity of the color, and therefore the absorbance, is directly proportional to the concentration of Mg²⁺ in the sample.

Q3: What are the advantages of using this compound for magnesium determination compared to other methods?

A3: Compared to techniques like atomic absorption spectroscopy, this compound offers a simpler, more rapid, and more cost-effective method for magnesium determination [, ]. This is particularly beneficial for routine analysis and high-throughput applications.

Q4: What types of samples have been analyzed for magnesium content using this compound in these research papers?

A4: Researchers have successfully utilized this compound for determining magnesium concentrations in various sample types, including serum [, , ], urine [], and soil extracts [, ].

Q5: Are there any known limitations or interferences associated with using this compound for magnesium measurement?

A5: Yes, the presence of certain substances can interfere with the accuracy of magnesium measurement using this compound. For instance, high concentrations of phosphate ions have been shown to interfere with the colorimetric reaction []. To mitigate this, researchers have explored the use of masking agents like EGTA to improve the selectivity of the assay [].

Q6: Has the molar absorptivity of the Magnesium-Xylidyl Blue I complex been studied?

A6: Yes, one study specifically investigated the use of molar absorptivity for calculating serum magnesium concentrations with the this compound method []. They found that calculations based on molar absorptivity could potentially provide more accurate measurements compared to traditional methods relying solely on standard solutions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。